Famitinib -

Famitinib

Catalog Number: EVT-8541034
CAS Number:
Molecular Formula: C23H27FN4O2
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Famitinib is a novel multi-targeted receptor tyrosine kinase inhibitor primarily under investigation for its potential in cancer treatment. It targets various receptors, including vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor, and c-Kit. The compound is being explored for its efficacy against several types of cancer, particularly advanced immunomodulatory triple-negative breast cancer.

Source

Famitinib was developed by Shanghai Hengrui Pharmaceutical Co., Ltd. and has been the subject of multiple studies assessing its pharmacokinetics, metabolism, and therapeutic applications. Research indicates that it possesses unique properties that make it a promising candidate for further clinical development.

Classification

Famitinib is classified as a small molecule drug and a receptor tyrosine kinase inhibitor. Its primary action mechanism involves inhibiting signaling pathways that are crucial for tumor growth and angiogenesis.

Synthesis Analysis

Methods

The synthesis of Famitinib involves several multi-step organic reactions. The initial step typically includes the preparation of an indole derivative, which is then modified by introducing a fluoro group. Following this, the pyrrolo[3,2-c]pyridin-4-one core is formed, and a diethylamino-ethyl side chain is attached.

Technical Details

Key reaction conditions include controlled temperature and pH levels, along with the use of specific catalysts. Industrial production methods may involve scaling up laboratory synthesis techniques to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry may be employed to enhance efficiency in large-scale production.

Molecular Structure Analysis

Structure

The molecular formula of Famitinib is C23H27FN4O2C_{23}H_{27}FN_{4}O_{2} with a molecular weight of 410.5 g/mol. The compound's structural characteristics include:

  • IUPAC Name: 5-[2-(diethylamino)ethyl]-2-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
  • InChI Key: GKEYKDOLBLYGRB-UHFFFAOYSA-N
  • Canonical SMILES: CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C.

Data

The compound's structure reveals functional groups that are essential for its biological activity and interactions with target proteins.

Chemical Reactions Analysis

Reactions

Famitinib can undergo various chemical reactions:

  • Oxidation: This can alter its biological activity by changing oxidation states.
  • Reduction: Reduction reactions modify functional groups, impacting the compound's properties.
  • Substitution: The fluoro group can be replaced with different substituents to create derivatives with new characteristics.

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often require specific solvents and temperatures to achieve desired transformations.

Mechanism of Action

Famitinib functions primarily as a receptor tyrosine kinase inhibitor. It disrupts signaling pathways involved in cell proliferation and angiogenesis by inhibiting the activity of key receptors such as vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor. This inhibition leads to reduced tumor growth and metastasis.

Process Data

Pharmacokinetic studies have shown that Famitinib exhibits favorable absorption and distribution characteristics, making it suitable for oral administration. Its metabolites have been identified using advanced analytical techniques like ultra-high performance liquid chromatography-quadrupole-time of flight-mass spectrometry .

Physical and Chemical Properties Analysis

Physical Properties

Famitinib is a solid compound at room temperature with specific melting and boiling points that are yet to be widely documented in literature.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.

Relevant Data or Analyses

Research has shown that Famitinib's stability can be influenced by its formulation, which is critical for its bioavailability in therapeutic applications .

Applications

Scientific Uses

Famitinib is being explored for various applications across multiple fields:

  • Chemistry: As a building block for synthesizing more complex molecules.
  • Biology: Studied for its interactions with biological macromolecules, providing insights into potential therapeutic uses.
  • Medicine: Investigated for its pharmacological properties against cancers, particularly in combination therapies involving other agents like camrelizumab and nab-paclitaxel .
  • Industry: Potential uses in developing new materials or coatings due to its unique chemical properties.
Introduction to Famitinib: Development Context and Rationale

Historical Development of Multi-Targeted Tyrosine Kinase Inhibitors in Oncology

The evolution of tyrosine kinase inhibitors represents a paradigm shift in oncology, transitioning from non-specific cytotoxic agents to molecularly targeted therapies. First-generation inhibitors like imatinib demonstrated unprecedented efficacy in BCR-ABL-positive leukemias by inhibiting single oncogenic drivers. However, solid tumors' complex pathogenesis—driven by redundant signaling pathways and angiogenic networks—necessitated agents with broader target profiles. This led to the development of multi-targeted tyrosine kinase inhibitors designed to simultaneously inhibit critical receptors involved in tumor proliferation, angiogenesis, and metastasis.

Sunitinib (Sutent®), approved in 2006, emerged as a prototypical multi-targeted inhibitor with activity against vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem-cell factor receptor (c-Kit), and FMS-like tyrosine kinase 3 (FLT3). It established clinical proof-of-concept for simultaneously targeting tumor cells and their microenvironment, particularly in renal cell carcinoma and gastrointestinal stromal tumors. However, limitations persisted, including moderate hepatic toxicity, pharmacokinetic variability, and acquired resistance. These challenges drove the pursuit of structurally optimized analogs with improved target specificity, potency, and metabolic stability—culminating in agents like famitinib [1] [3].

Table 1: Evolution of Key Multi-Targeted Tyrosine Kinase Inhibitors in Oncology

CompoundPrimary TargetsKey Clinical MilestonesLimitations Addressed by Next-Gen Inhibitors
ImatinibBCR-ABL, c-Kit, PDGFRFDA approval (2001) for CMLNarrow target spectrum; resistance development
SorafenibVEGFR, PDGFR, RAFFDA approval (2005) for RCCModerate anti-angiogenic potency
SunitinibVEGFR1-3, PDGFRα/β, c-Kit, FLT3FDA approval (2006) for RCC/GISTHepatotoxicity; pharmacokinetic variability
PazopanibVEGFR1-3, PDGFR, c-KitFDA approval (2009) for RCCOff-target effects
FamitinibVEGFR2, PDGFRβ, c-Kit, FLT3Phase II/III trials (2010–present)Enhanced kinase selectivity & metabolic stability

Structural Rationale: Famitinib as a Sunitinib Analog with Enhanced Pharmacodynamic Properties

Famitinib (SHR1020) is a structural analog of sunitinib designed through systematic molecular optimization. Both compounds share a core indole-based scaffold that facilitates binding to the ATP pocket of tyrosine kinases. However, famitinib incorporates a pyrrolo[3,2-c]pyridin-4(5H)-one moiety, replacing sunitinib's N,N-diethylaminoethyl group. This modification reduces molecular flexibility and introduces a planar, electron-rich system that enhances hydrophobic interactions within the kinase domain [1] [4].

Critical substitutions at the C2 and C3 positions of the pyrrole ring improve target affinity and metabolic stability:

  • A methyl group at C3 increases steric hindrance, limiting off-target binding
  • A Z-configuration exocyclic double bond at C2 ensures optimal spatial orientation for engaging conserved cysteine residues in VEGFR2 and c-Kit
  • Fluorine substitution on the indole ring modulates electron distribution, strengthening hydrogen bonding with kinase hinge regions [3] [4]

These refinements yield superior biochemical potency. Famitinib inhibits VEGFR2 and c-Kit at half-maximal inhibitory concentration (IC50) values of 4.7 ± 2.9 nM and 2.3 ± 2.6 nM, respectively—representing a 3- to 5-fold increase over sunitinib in cell-free assays. The compound's molecular weight (410.21 g/mol) and calculated partition coefficient (XLogP = 2.59) align with Lipinski's rules for oral bioavailability, facilitating its pharmacokinetic profile [4] [6].

Table 2: Structural and Pharmacodynamic Comparison of Famitinib and Sunitinib

PropertyFamitinibSunitinibPharmacodynamic Impact
Core StructurePyrrolo[3,2-c]pyridin-4(5H)-one2,4-Dimethyl-1H-pyrrole-3-carboxamideEnhanced planar stacking in kinase ATP pocket
VEGFR2 IC504.7 ± 2.9 nM15 ± 3 nMIncreased anti-angiogenic potency
c-Kit IC502.3 ± 2.6 nM8 ± 2 nMImproved suppression of tumor stem cells
Molecular Weight410.21 g/mol398.47 g/molOptimal for membrane permeability
Key SubstituentsC3-methyl; Z-configuration double bondCarboxamide; flexible diethylaminoethylReduced off-target binding; higher target specificity

Preclinical Rationale for Target Selection: Vascular Endothelial Growth Factor Receptor 2, Platelet-Derived Growth Factor Receptor β, c-Kit, and FMS-Like Tyrosine Kinase 3 Inhibition

The target profile of famitinib—Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), c-Kit, and FMS-Like Tyrosine Kinase 3 (FLT3)—was rationally selected based on their synergistic roles in tumor pathogenesis:

  • VEGFR2 Inhibition: As the primary mediator of vascular endothelial growth factor (VEGF)-driven angiogenesis, VEGFR2 blockade suppresses tumor endothelial proliferation, vascular permeability, and new blood vessel formation. Preclinical studies demonstrated famitinib's dose-dependent inhibition of VEGF-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells, reducing microvessel density by >70% in gastric cancer xenografts at 100 mg/kg [6].

  • PDGFRβ Inhibition: PDGFRβ signaling promotes pericyte recruitment to nascent tumor vessels and stimulates cancer-associated fibroblast proliferation. Famitinib disrupts stromal-tumor crosstalk by inhibiting PDGFRβ at an IC50 of 6.6 ± 1.1 nM, impairing extracellular matrix remodeling and metastatic niche formation [1] [6].

  • c-Kit Inhibition: Oncogenic c-Kit mutations drive uncontrolled proliferation in gastrointestinal stromal tumors and subsets of acute myeloid leukemia. Famitinib potently suppresses mutant c-Kit autophosphorylation (IC50: 2.3 ± 2.6 nM), inducing G2/M cell cycle arrest and apoptosis in c-Kit-dependent malignancies [6] [8].

  • FLT3 Inhibition: Internal tandem duplications in FLT3 occur in 25–30% of acute myeloid leukemia cases, conferring poor prognosis. Famitinib inhibits FLT3 phosphorylation, suppressing leukemic blast proliferation and synergizing with chemotherapy [1] [9].

Table 3: Prefunctional Efficacy of Famitinib Across In Vivo Tumor Models

Tumor ModelPrimary TargetsDosing RegimenEfficacy OutcomeMechanistic Insight
BGC-823 Gastric Cancer XenograftsVEGFR2/PDGFRβ50–100 mg/kg/day × 3 weeks>85% tumor growth inhibition; reduced microvessel density (CD34+ cells)Anti-angiogenic dominance at higher doses
MGC-803 Gastric Cancer Cellsc-Kit1–10 µM for 48 hoursG2/M arrest; cyclin B1 downregulation; apoptosis inductionCell cycle disruption via kinase suppression
786-O Renal Cell CarcinomaVEGFR2/PDGFRβ/c-Kit40 mg/kg/day × 28 days74% reduction in tumor volume vs. sunitinib (52%)Superior multi-kinase inhibition
Advanced Biliary Tract Cancer (PDX)VEGFR2/FLT3Combined with SHR-1701 (anti-PD-L1/TGF-β trap)28% objective response rate; reduced TGF-β signalingSynergy with immune checkpoint blockade

The combinatorial blockade of these targets creates a multi-pronged attack on tumor survival mechanisms. In gastric cancer models, famitinib's simultaneous inhibition of VEGFR2 and c-Kit suppressed both angiogenesis and cancer cell proliferation, resulting in >85% tumor growth inhibition—significantly exceeding the efficacy of 5-fluorouracil, cisplatin, or paclitaxel monotherapy [6]. Recent phase II data further validated this approach, showing that famitinib combined with the programmed death-ligand 1 (PD-L1)/transforming growth factor-beta (TGF-β) inhibitor SHR-1701 enhanced anti-tumor immunity in advanced biliary tract cancers by normalizing tumor vasculature and reducing regulatory T cell infiltration [9]. These findings underscore the mechanistic rationale for famitinib's multi-targeted design in overcoming the limitations of single-pathway inhibitors.

Properties

Product Name

Famitinib

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

Molecular Formula

C23H27FN4O2

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)

InChI Key

GKEYKDOLBLYGRB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.